molecular formula C19H21ClN2O3S B1678392 Pioglitazone hydrochloride CAS No. 112529-15-4

Pioglitazone hydrochloride

Cat. No.: B1678392
CAS No.: 112529-15-4
M. Wt: 392.9 g/mol
InChI Key: GHUUBYQTCDQWRA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pioglitazone hydrochloride is a thiazolidinedione antidiabetic agent that primarily targets the peroxisome proliferator-activated receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

This compound acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This results in improved insulin sensitivity and uptake of blood glucose .

Biochemical Pathways

The activation of PPARγ by this compound leads to increased insulin sensitivity and improved uptake of blood glucose, primarily via the inhibition of insulin/insulin-like signaling (IIS) and reproductive signaling pathways, as well as the activation of dietary restriction-related pathways . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Pharmacokinetics

This compound is extensively metabolized by both hydroxylation and oxidation. The resulting metabolites are also partly converted to glucuronide or sulfate conjugates . Pioglitazone is administered as a racemic mixture, with no pharmacologic difference between the enantiomers, and they appear to interconvert in vivo with little consequence .

Result of Action

The primary result of this compound’s action is the normalization of glycemic levels in adults with type 2 diabetes mellitus . It achieves this by decreasing insulin resistance in the periphery and in the liver, resulting in increased insulin-dependent glucose disposal and decreased hepatic glucose output .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of insulin is necessary for its mechanism of action . Additionally, the drug’s effectiveness can be affected by the patient’s diet and exercise regimen

Safety and Hazards

Pioglitazone hydrochloride should be kept away from heat and sources of ignition . Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride .

Biochemical Analysis

Biochemical Properties

Pioglitazone hydrochloride acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor found in various tissues, including adipose tissue, skeletal muscle, and liver . Upon activation, PPARγ modulates the transcription of genes involved in glucose and lipid metabolism. This interaction enhances insulin sensitivity and promotes glucose uptake in target tissues . Additionally, this compound interacts with other biomolecules such as enzymes and proteins involved in metabolic pathways, further contributing to its antihyperglycemic effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In adipocytes, it promotes adipogenesis and enhances insulin sensitivity by increasing the expression of insulin-responsive genes . In skeletal muscle cells, this compound improves glucose uptake and utilization, thereby reducing blood glucose levels . Furthermore, it influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression related to glucose and lipid metabolism . These cellular effects collectively contribute to the overall improvement in glycemic control observed in patients treated with this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and activation of PPARγ . This activation leads to the modulation of gene transcription, resulting in increased expression of insulin-responsive genes involved in glucose and lipid metabolism . This compound also exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and reducing the production of pro-inflammatory cytokines . Additionally, it enhances the expression of genes involved in fatty acid oxidation and decreases the expression of genes associated with lipogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard storage conditions, with minimal degradation . Long-term treatment with this compound has demonstrated sustained improvements in glycemic control and insulin sensitivity . Prolonged use may also lead to adverse effects such as weight gain and fluid retention . These temporal effects highlight the importance of monitoring patients regularly during this compound therapy.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound have been shown to improve insulin sensitivity and reduce hyperglycemia without significant adverse effects . High doses may lead to toxic effects, including hepatotoxicity and cardiovascular complications . These findings underscore the need for careful dose optimization to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of PPARγ . This activation enhances glucose uptake and utilization in adipose tissue, skeletal muscle, and liver . Additionally, this compound modulates lipid metabolism by increasing fatty acid oxidation and reducing triglyceride synthesis . These metabolic effects contribute to the overall improvement in glycemic control and lipid profile observed in patients treated with this compound .

Transport and Distribution

This compound is well-absorbed after oral administration and is extensively distributed within the body . It binds to plasma proteins, primarily albumin, and is transported to various tissues, including adipose tissue, skeletal muscle, and liver . The distribution of this compound within these tissues facilitates its interaction with PPARγ and other target molecules, thereby exerting its therapeutic effects .

Subcellular Localization

At the subcellular level, this compound primarily localizes to the nucleus, where it binds to and activates PPARγ . This nuclear localization is essential for its role in modulating gene transcription and regulating metabolic processes . Additionally, this compound may also localize to other cellular compartments, such as the cytoplasm, where it interacts with various signaling molecules and enzymes involved in glucose and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pioglitazone Hydrochloride can be synthesized through a multi-step process involving the reaction of 2,4-thiazolidinedione with various reagents. One common method involves the reaction of 2,4-thiazolidinedione with 4-(2-(5-ethyl-2-pyridinyl)ethoxy)benzaldehyde in the presence of a base to form the intermediate, which is then converted to this compound through further reactions .

Industrial Production Methods: In industrial settings, this compound is often produced using solvent displacement methods. This involves dissolving this compound in a mixture of acetone and methanol, followed by the addition of chitosan and other surfactants to form nanoparticles .

Chemical Reactions Analysis

Types of Reactions: Pioglitazone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmaceutical applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUUBYQTCDQWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044203
Record name Pioglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112529-15-4
Record name Pioglitazone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112529-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pioglitazone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112529154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pioglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-5-{p-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIOGLITAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT35NPK6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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